1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone
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Overview
Description
1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of the pyrrolidinone ring and a piperidinocarbonyl group at the fourth position. Pyrrolidinones are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone can be achieved through various synthetic routes. One common method involves the reaction of 1-phenyl-2-pyrrolidinone with piperidine and a suitable carbonyl source under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
1-Phenyl-4-piperidinocarbonyl-2-pyrrolidinone can be compared with other similar compounds, such as:
1-Phenyl-2-pyrrolidinone: This compound lacks the piperidinocarbonyl group and has different biological activities.
4-Phenylpyrrolidin-2-one: Similar in structure but with variations in the substitution pattern, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
39630-00-7 |
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Molecular Formula |
C16H20N2O2 |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
1-phenyl-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
InChI |
InChI=1S/C16H20N2O2/c19-15-11-13(16(20)17-9-5-2-6-10-17)12-18(15)14-7-3-1-4-8-14/h1,3-4,7-8,13H,2,5-6,9-12H2 |
InChI Key |
ZSZFCRWSBVMRIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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